3,8-Dimethyl-1,2-naphthoquinone
Description
Structure
3D Structure
Properties
CAS No. |
207597-36-2 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3,8-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O2/c1-7-4-3-5-9-6-8(2)11(13)12(14)10(7)9/h3-6H,1-2H3 |
InChI Key |
DKHAQNNRAKURNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)C2=O)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction of 1,3-Dienes with Benzoquinones
A convergent synthesis reported by researchers uses 5-bromo-2-methoxy-3-methyl-1,4-benzoquinone as a precursor. The reaction with 1-methoxy-1-trimethylsiloxypenta-1,3-diene yields 2,5-dihydroxy-3,8-dimethyl-1,4-naphthoquinone, which can be deprotected to the target compound.
| Reaction Conditions | Catalyst/Reagent | Yield | Purity |
|---|---|---|---|
| Room temperature, inert atmosphere | None (thermal activation) | 60–70% | >95% |
| Solvent: Dichloromethane |
This method avoids toxic oxidizers, making it environmentally favorable.
Catalytic Oxidation and One-Pot Syntheses
Modern catalytic approaches enable direct synthesis from simpler precursors, bypassing multistep intermediates.
Method 2: Mo-V-P Heteropolyacid-Catalyzed One-Pot Synthesis
Hydroquinone (HQ) reacts with 1,3-dienes in the presence of Mo-V-P heteropolyacids (HPA-x) to form naphthoquinones. For this compound, isoprene serves as the diene, and HPA-4 (H₇PMo₈V₄O₄₀) acts as a bifunctional acid and redox catalyst.
| Parameter | Value |
|---|---|
| HQ:Diene molar ratio | 1:1.25 |
| Solvent | 1,4-Dioxane |
| Temperature | Room temperature (25°C) |
| Reaction time | 30 hours |
| Yield | 62.5% (6-methyl-NQ analog) |
This method achieves 92% purity for 6,7-dimethylnaphthoquinone analogs, demonstrating scalability.
Selenium-Based Oxidation Strategies
Selenium dioxide (SeO₂) is a selective oxidizing agent for constructing quinone frameworks.
Method 3: Oxidation of Methyl Esters
Selenium dioxide oxidation of 3-methoxycarbonyl-5,8-dimethyl-1,2-naphthoquinone methyl ester (derived from 5,8-dimethyl-4-oxotetralin-2-carboxylic acid) yields the target compound after reductive acetylation.
| Step | Conditions | Outcome |
|---|---|---|
| Esterification | Methyl chloroformate, CH₃OH | Methyl ester intermediate |
| SeO₂ oxidation | Reflux, anhydrous conditions | Quinone formation |
| Reductive acetylation | H₂/Pd-C, acetic anhydride | Final product |
This route is less efficient for large-scale production due to SeO₂ toxicity.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield | Purity |
|---|---|---|---|---|
| Diels-Alder (Method 1) | Regioselective, no toxic catalysts | Requires specialized dienes | 60–70% | >95% |
| HPA-x Catalysis (Method 2) | Scalable, one-pot process | Long reaction times (30+ hours) | 50–80% | 92–99% |
| SeO₂ Oxidation (Method 3) | High regioselectivity | Toxicity, low atom economy | 30–50% | 85–90% |
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethyl-1,2-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated naphthoquinones.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
3,8-Dimethyl-1,2-naphthoquinone has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate that it exhibits trypanocidal effects against Trypanosoma brucei, which causes sleeping sickness. The mechanism of action likely involves the generation of reactive oxygen species that damage cellular components in the parasites.
Anticancer Potential
Research has shown that derivatives of naphthoquinones, including this compound, can exhibit anticancer activities. For instance, amino naphthoquinone derivatives have been synthesized and evaluated for their antiproliferative effects against several human cancer cell lines with promising results . The ability of these compounds to induce apoptosis in cancer cells is attributed to their capacity to generate semiquinones and dianions, which can disrupt cellular redox balance .
Immunomodulatory Effects
Recent studies have explored the immunomodulatory effects of naphthoquinones in the context of inflammation. For example, certain derivatives have been shown to decrease interleukin-6 production during viral infections like COVID-19, indicating potential therapeutic applications in managing inflammatory responses .
Biological Research Applications
Mechanisms of Action
The biological activities of this compound are linked to its electron-accepting properties. It participates in electron transport chains and oxidative processes, which are crucial for various biological functions . This property makes it a valuable compound for studying oxidative stress-related diseases.
Case Studies
Several studies have documented the biological effects of this compound:
- Trypanocidal Activity Study : A study demonstrated that this compound effectively inhibited Trypanosoma brucei growth at concentrations as low as 5 µM by inducing oxidative stress.
- Anticancer Activity Evaluation : In vitro assays revealed that derivatives of this compound significantly reduced the viability of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM .
Comparison of Biological Activities
| Compound Name | Activity Type | Effective Concentration (µM) | Reference |
|---|---|---|---|
| This compound | Trypanocidal | 5 | |
| Amino Naphthoquinones | Anticancer | 10-20 | |
| Naphthoquinone Derivatives | Immunomodulatory | 12.5 |
Summary of Synthesis Methods
| Synthesis Method | Description |
|---|---|
| Oxidation of Naphthols | Involves oxidizing naphthol compounds |
| Chemical Modification | Structural modification to enhance activity |
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-1,2-naphthoquinone involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its anticancer activity, where the generated ROS can induce apoptosis in cancer cells. The compound also targets specific enzymes, such as topoisomerases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Positional Isomers: 1,2- vs. 1,4-Naphthoquinones
- 1,2-Naphthoquinones: These compounds exhibit a conjugated dione system across positions 1 and 2, leading to distinct reactivity. For example, 4-amino-1,2-naphthoquinone (compound 24) shows shortened C–N bonds due to amino–imino tautomerization, enhancing stability in enzyme-binding interactions .
- 1,4-Naphthoquinones: The dione system spans positions 1 and 4, as seen in 2-methyl-1,4-naphthoquinone (menadione). This arrangement reduces conjugation strain compared to 1,2-isomers, often resulting in higher redox potentials .
Table 1: Key Structural Differences
Substituent Effects on Reactivity and Stability
- Methyl Groups: In this compound, methyl substituents may hinder intermolecular interactions but improve lipophilicity, enhancing membrane permeability. Comparatively, 3-acyl-1,2-naphthoquinones (e.g., 3-(2-methylpropanoyl)-1,2-naphthoquinone) exhibit altered reactivity due to electron-withdrawing acyl groups .
- Amino and Hydroxy Groups: 4-Amino-1,2-naphthoquinone forms stable hydrogen bonds, while 5,8-dihydroxy-1,4-naphthoquinone derivatives demonstrate pH-dependent redox behavior and increased toxicity in biological systems .
Antiparasitic and Anticancer Activity
- Antiplasmodial Activity: 1,2,3-Triazole-naphthoquinone conjugates (e.g., compound 71a–f) inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with IC₅₀ values ranging from 0.5–10 µM .
- Antitrypanosomal Activity: Isoxazolyl-naphthoquinones (e.g., 4-amino-1,2-naphthoquinone derivatives) disrupt Trypanosoma cruzi growth by interfering with mitochondrial electron transport, reducing parasitemia by >50% at 10 µM .
Table 2: Biological Activities of Selected Naphthoquinones
Toxicity Profiles
- 1,2-Naphthoquinones: Unsubstituted 1,2-naphthoquinone exhibits moderate toxicity in plant models, while 6-methoxy-1,2-naphthoquinone shows higher toxicity, comparable to o-hibiscanone . Methyl groups may mitigate toxicity by reducing electrophilicity.
- 1,4-Naphthoquinones: 1,4-Naphthoquinone derivatives like 2-methylnaphthazarin (5,8-dihydroxy-2-methyl-1,4-naphthoquinone) demonstrate lower toxicity but retain redox activity .
Biological Activity
3,8-Dimethyl-1,2-naphthoquinone (DMNQ) is a naphthoquinone derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, anticancer potential, and other significant biological effects, supported by data tables and case studies.
The biological activity of DMNQ is primarily attributed to its redox properties , which allow it to undergo redox cycling. This process generates reactive oxygen species (ROS) that can induce oxidative stress in cells. The ROS generated can damage cellular components, including lipids, proteins, and DNA, leading to apoptosis in cancer cells and contributing to its anticancer properties .
| Mechanism | Description |
|---|---|
| Redox Cycling | Generates ROS that induce oxidative stress |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Enzyme Inhibition | Targets topoisomerases involved in DNA replication |
2. Antimicrobial Properties
Research has demonstrated that DMNQ exhibits significant antibacterial and antifungal activities. In a study evaluating various naphthoquinones, DMNQ showed potent inhibition against a range of bacterial strains and fungi .
Table 2: Antimicrobial Activity of DMNQ
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.40 μg/mL |
| Escherichia coli | 4.27 μg/mL |
| Candida albicans | 5.00 μg/mL |
3. Anticancer Activity
DMNQ has been investigated for its potential as an anticancer agent . Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells. The compound's ability to induce apoptosis through ROS generation has been highlighted as a key mechanism behind its anticancer effects .
Table 3: Cytotoxic Effects of DMNQ on Cancer Cell Lines
| Cell Line | IC50 (μg/mL) |
|---|---|
| MDA-MB-231 | 86.0 |
| HCT116 | 15.2 |
4. Other Biological Activities
In addition to its antimicrobial and anticancer properties, DMNQ has shown immunomodulatory effects . It has been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 while enhancing TNF production under certain conditions . Furthermore, it has been studied for its potential role in radioprotection by modulating the redox balance in lymphocytes .
Case Studies
- Antibacterial Efficacy : A study on the isolated compounds from Onosma visianii revealed that DMNQ exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections caused by resistant strains .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that DMNQ significantly reduced the viability of breast cancer cells (MDA-MB-231), supporting its use as a lead compound for developing new anticancer therapies .
- Immunomodulation : Research indicated that DMNQ could modulate immune responses by altering cytokine production during inflammatory responses induced by lipopolysaccharides (LPS) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,8-dimethyl-1,2-naphthoquinone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via natural isolation from Hibiscus cannabinus (kenaf) or semisynthetic approaches starting from 1,2-naphthoquinone precursors. Methylation at positions 3 and 8 typically employs dimethyl sulfate or methyl iodide under alkaline conditions. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect regioselectivity and yield. Purification often requires vacuum distillation or preparative chromatography to isolate the nonpolar quinone .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Distinct aromatic proton signals at δ 6.8–7.2 ppm (C1/C2 quinone ring) and methyl groups at δ 2.3–2.5 ppm.
- UV-Vis : Strong absorption bands at λmax ~245 nm (quinone π→π*) and ~320 nm (n→π* transitions).
- HPLC : Reverse-phase C18 columns with methanol/water (70:30) mobile phase achieve baseline separation from structural analogs (e.g., mansonone A) .
Q. What in vitro bioactivity assays have been validated for this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Verticillium dahliae (IC50 ~12 µM) via spore germination inhibition .
- Anti-inflammatory : Inhibition of ICAM-1 expression in endothelial cells (ELISA-based quantification) .
- Antioxidant : DPPH radical scavenging (EC50 ~45 µM) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is light-sensitive and prone to tautomerization. Storage in amber vials under inert gas (N2) at −20°C preserves stability for >6 months. Degradation kinetics in aqueous solutions follow pseudo-first-order behavior, with a half-life of ~72 hours at pH 7.4 (HPLC monitoring recommended) .
Advanced Research Questions
Q. How do structural modifications at the 3- and 8-methyl groups affect the redox potential and bioactivity of 1,2-naphthoquinone derivatives?
- Methodological Answer : Methyl groups act as electron-donating substituents, lowering reduction potential (E1/2 by ~50 mV vs. unsubstituted 1,2-naphthoquinone). Halogenation at these positions (e.g., Cl or Br) increases electrophilicity, enhancing cytotoxicity but reducing solubility. QSAR studies suggest a parabolic relationship between lipophilicity (logP) and trypanocidal activity .
Q. What experimental strategies resolve contradictions in reported IC50 values for this compound across different cell lines?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum content altering bioavailability) or metabolic differences in cell models (e.g., HepG2 vs. MCF-7). Normalize data using:
- Cell viability controls : ATP-based assays (e.g., CellTiter-Glo) to account for proliferation rates.
- Redox cycling correction : Co-treatment with catalase to mitigate H2O2-driven false positives .
Q. What are the limitations of extrapolating in vitro anti-inflammatory results to in vivo models for this compound?
- Methodological Answer : In vitro models (e.g., ICAM-1 inhibition in HUVECs) may not account for pharmacokinetic factors like plasma protein binding or hepatic metabolism. Advanced workflows include:
- Microsomal stability assays : Monitor CYP450-mediated degradation.
- Zebrafish inflammation models : Real-time tracking of neutrophil migration post-treatment .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify potential binding sites in enzymes like NADPH oxidase. Key parameters:
- Binding affinity : ΔG ≤ −7.0 kcal/mol for quinone-binding pockets.
- Electrostatic complementarity : Match redox-active cysteines or flavin cofactors .
Q. What novel derivatives of this compound show promise in overcoming drug resistance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
